Product packaging for Aztreonam disodium(Cat. No.:CAS No. 80581-86-8)

Aztreonam disodium

Cat. No.: B1666517
CAS No.: 80581-86-8
M. Wt: 479.4 g/mol
InChI Key: RXLLPYFOQJTFPY-VIQWXLMZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Aztreonam Disodium is the disodium salt form of aztreonam, a monocyclic beta-lactam antibiotic that was the first member of the monobactam class to be discovered . With the molecular formula C13H15N5Na2O8S2 and a molecular weight of 481.41 g/mol , it is a key compound for microbiological and pharmacological research . Its primary mechanism of action involves the specific and potent inhibition of bacterial cell wall synthesis in aerobic Gram-negative bacteria . Aztreonam achieves this by binding with high affinity to Penicillin-Binding Protein 3 (PBP3), a critical enzyme for peptidoglycan cross-linking, which leads to cell lysis and bacterial death . A significant part of its research value lies in its high degree of stability against hydrolysis by many beta-lactamases, including both penicillinases and cephalosporinases, making it a vital tool for studying multi-drug resistant pathogens . Its spectrum of activity is notably selective, demonstrating high efficacy against Gram-negative aerobes such as Enterobacteriaceae and Pseudomonas aeruginosa, while exhibiting minimal activity against Gram-positive bacteria and anaerobes . This specificity makes it an excellent agent for studying targeted antimicrobial therapies and helps minimize disruption to other bacterial flora in research models . The recent U.S. FDA approval in February 2025 of a combination drug (aztreonam-avibactam) for complicated intra-abdominal infections underscores the ongoing clinical and research relevance of the aztreonam core structure in combating infections with limited treatment options, particularly those caused by metallo-beta-lactamase (MBL)-producing bacteria . Researchers utilize this compound to investigate its pharmacokinetic properties, which include wide distribution in the body and primary renal excretion . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N5Na2O8S2 B1666517 Aztreonam disodium CAS No. 80581-86-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

80581-86-8

Molecular Formula

C13H15N5Na2O8S2

Molecular Weight

479.4 g/mol

IUPAC Name

disodium;2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C13H17N5O8S2.2Na/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;;/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);;/q;2*+1/p-2/b17-8-;;/t5-,7-;;/m0../s1

InChI Key

RXLLPYFOQJTFPY-VIQWXLMZSA-L

SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+]

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)[O-])NC(=O)/C(=N\OC(C)(C)C(=O)[O-])/C2=CSC(=N2)N.[Na+].[Na+]

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)[O-])NC(=O)C(=NOC(C)(C)C(=O)[O-])C2=CSC(=N2)N.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Azactam disodium, Azthreonam disodium, Aztreonam disodium

Origin of Product

United States

Synthetic Methodologies and Process Chemistry of Aztreonam Disodium

Established Synthetic Routes for Aztreonam (B1666516) Monobactam Scaffold

The monobactam scaffold of aztreonam is a key structural feature, and its synthesis has been approached through various strategies.

Acylation-Based Synthesis Strategies

Acylation reactions play a significant role in the synthesis of the aztreonam scaffold and the final aztreonam molecule. One approach involves the acylation of an α-aminoazetidinone with a regioselectively activated aminothiazoleiminoxyacetic diacid. This reaction can yield aztreonam in significant yields, reported to be between 75% and 85%. acs.orgresearchgate.net Another method describes acylating an azetidine (B1206935) derivative with 2-(2-amino-4-thiazolyl)-2-(Z)-(alkoxyimino) acetic acid in the presence of coupling agents like 1-hydroxy-benzotriazole and dicyclohexylcarbodiimide. google.com

Acylation is also involved in earlier steps of some synthetic routes. For instance, in a multi-step synthesis starting from tert-butyloxycarbonylthreonine, an acylation step with benzyl (B1604629) chloroformate is used after deprotection to introduce a benzyloxycarbonyl group. chemicalbook.com

L-Threonine as a Starting Material in Aztreonam Core Synthesis

L-threonine, a natural and readily available amino acid, serves as a common starting material for the synthesis of the aztreonam main ring, also known as the azetidinone core or monobactam scaffold. nih.govchemicalbook.comgoogle.comresearchgate.net The synthesis from L-threonine typically involves a sequence of steps including amino protection, conversion of carboxylate groups, cyclization, and deprotection. google.com

One reported method starting from L-threonine involves steps such as esterification, aminolysis, protection of amino and hydroxyl groups, sulfonation, cyclization, and deprotection. researchgate.net Another route utilizing L-threonine involves protecting the amino group, converting the carboxylate to an amidosulfonic acid, performing a ring closure reaction, and finally deprotecting to obtain the aztreonam main ring. This method is described as simple with a reported total recovery of 48.7% and HPLC purity greater than 98.5% for the aztreonam main ring. google.com

The erythro (4S) stereochemistry present in aztreonam is advantageous as it simplifies its commercial production from L-threonine. rsc.org

One-Pot Synthesis Approaches for Aztreonam

One-pot synthesis processes for aztreonam have been developed to simplify the manufacturing process, reduce waste, and potentially improve yields by avoiding the isolation of intermediates. google.comwipo.int A one-pot process involves the condensation of an azetidine intermediate and a side-chain precursor, such as TAEM ((Z)-2-(-2-aminothiazoly-4-yl)-2-(t-butoxycarbonyl)-isopropoxyiminoacetic acid, benzothiazole-2-yl-thioester), in the presence of a tertiary amine and a solvent. google.comwipo.intgoogle.com This condensation yields t-Bu aztreonam, which is then hydrolyzed to obtain aztreonam. google.com A key aspect of some one-pot processes is the isolation of by-products, such as MBT (2-mercaptobenzothiazole), before the hydrolysis step, which can simplify downstream processing. google.com

Another described one-pot process involves preparing a side-chain intermediate using a BTC/TPPO system and HCl gas, and then performing a condensation with the aztreonam parent nucleus to directly obtain aztreonam. This method reportedly avoids the use of strong acid hydrolysis, which can damage the beta-lactam ring, and eliminates the residue of 2-mercaptobenzothiazole. google.com

Impurity Profiling and Degradant Characterization of Aztreonam

Impurities in aztreonam can originate from the synthesis process, degradation during storage, or improper handling. daicelpharmastandards.comveeprho.com Identifying and controlling these impurities is crucial for ensuring the quality, safety, and efficacy of the drug. daicelpharmastandards.comresearchgate.net

Identification and Structural Elucidation of Aztreonam Impurities

Various impurities have been identified in aztreonam. These can include process-related impurities such as unreacted intermediates, residual solvents, and by-products from synthesis and purification. veeprho.com Degradation impurities can also form due to exposure to moisture, air, or light. veeprho.com

Studies have focused on the isolation and structural characterization of these impurities. For example, a study identified and characterized eight major impurities in aztreonam using techniques such as high-resolution electrospray ionization mass spectroscopy (HRESIMS) and one- and two-dimensional nuclear magnetic resonance (NMR). researchgate.netnih.gov The identified impurities included aztreonam acetate, desulfated aztreonam, anti-aztreonam, open-ring aztreonam, open-ring desulfated aztreonam, open-ring desulfated aztreonam ethyl ester, and two previously undescribed impurities: cis-deamino open-ring desulfated aztreonam and trans-deamino open-ring desulfated aztreonam. researchgate.netnih.gov

Another study identified three new degradants in aztreonam injection and active pharmaceutical ingredient stability samples using a selective HPLC method. researchgate.net These degradants were structurally characterized using accurate mass spectrometry and NMR spectroscopy.

Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the detection and quantification of impurities in aztreonam. veeprho.comtandfonline.com Quantitative NMR (qNMR) has also been used to determine the exact concentrations of impurities. researchgate.netnih.gov

Degradation Pathways and By-Product Formation Mechanisms

Aztreonam can undergo degradation through various pathways, leading to the formation of by-products. A primary degradation pathway involves the hydrolysis of the β-lactam ring, which results in the formation of an inactive open-ring product. oup.comeuropa.eufresenius-kabi.us This open-ring hydrolysis product, also referred to as SQ26992 or open-ring aztreonam, is a major metabolite and degradant. tandfonline.comoup.comeuropa.eufresenius-kabi.us

Another degradation product is the E-isomer of aztreonam, which can form, particularly in acidic solutions. tandfonline.com Photodegradation studies under UV light have shown the anti-isomer as a major degradation product, along with other unidentified products. nih.gov

The stability of aztreonam is influenced by factors such as pH and temperature. Aqueous solutions of aztreonam are most stable in a pH range of approximately 4.5 to 6.0, with less degradation observed in this range. Higher temperatures can lead to significant levels of degradant products. The presence of substances like arginine can help stabilize aztreonam solutions. tandfonline.com

Impurities themselves can affect the stability of aztreonam by potentially accelerating degradation or contributing to the formation of degradation products. daicelpharmastandards.com

Molecular Mechanism of Action of Aztreonam Disodium

Inhibition of Bacterial Cell Wall Biosynthesis Pathways

Aztreonam (B1666516) disodium (B8443419) exerts its effect by inhibiting the transpeptidation step in peptidoglycan synthesis. patsnap.comnewdrugapprovals.orgwikipedia.org This crucial step involves the cross-linking of peptidoglycan strands, a process catalyzed by PBPs. patsnap.com By binding to specific PBPs, aztreonam disodium prevents the proper cross-linking of the bacterial cell wall, leading to structural वीकening. patsnap.compicmonic.comnewdrugapprovals.orgwikipedia.org This disruption of cell wall integrity ultimately results in bacterial cell death. patsnap.compicmonic.comnewdrugapprovals.org

Penicillin-Binding Protein (PBP) Affinity and Specificity

This compound exhibits a distinct PBP binding profile, which is key to its selective activity against Gram-negative bacteria. patsnap.comindianpediatrics.netwikipedia.org Its affinity for PBPs in Gram-positive bacteria and anaerobes is significantly lower, rendering it largely ineffective against these organisms. patsnap.compicmonic.comindianpediatrics.netwikipedia.org

High Affinity Binding to PBP3 in Gram-Negative Bacteria

A defining characteristic of this compound is its very high affinity for Penicillin-Binding Protein 3 (PBP3) in aerobic Gram-negative bacteria. picmonic.comdrugbank.comwikipedia.orgresearchgate.netnih.gov PBP3 is a crucial enzyme involved in the final stages of septum formation during bacterial cell division. oup.comresearchgate.netnih.gov By preferentially binding to and inhibiting PBP3, this compound specifically disrupts this division process. picmonic.comresearchgate.netnih.gov This high affinity binding to PBP3 is considered the primary mechanism responsible for this compound's potent bactericidal activity against susceptible Gram-negative pathogens. patsnap.compicmonic.comdrugbank.comnih.gov Studies in Escherichia coli and Pseudomonas aeruginosa have consistently demonstrated this strong binding preference for PBP3. researchgate.netasm.orgnih.govresearchgate.netmdpi.com

Research has quantified the affinity of aztreonam for PBP3 in various Gram-negative bacteria. For instance, in E. coli, complete binding to PBP3 was observed at concentrations as low as 0.1 microgram/ml. researchgate.net Similar high affinity for PBP3 (complete binding at 0.1 microgram/ml) has been reported in Proteus vulgaris, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa. researchgate.net

Interactions with Other Penicillin-Binding Proteins (e.g., PBP1a, PBP2)

While PBP3 is the primary target, this compound can exhibit some interactions with other PBPs, although typically with much lower affinity. In Escherichia coli, studies have indicated a moderate affinity for PBP1a, with complete binding observed at higher concentrations (e.g., 10 micrograms/ml), and poor affinities for PBP1b, PBP2, PBP4, and PBP5/6 at concentrations up to or greater than 100 micrograms/ml. wikipedia.orgresearchgate.net In Pseudomonas aeruginosa, aztreonam has shown some inactivation of PBP1a and PBP1b in lysed cell assays, in addition to its primary target PBP3. asm.org However, in intact cells of P. aeruginosa, aztreonam primarily and selectively inactivates PBP3. asm.orgnih.gov The interaction with PBP1a has also been noted as a lesser affinity compared to PBP3. wikipedia.orgtandfonline.com

The binding profile of this compound in E. coli compared to other beta-lactams highlights its specificity. While other beta-lactams might interact with PBP1a and PBP3 to a similar degree, PBP1a has a much lower affinity for aztreonam. researchgate.net

Table 1: Aztreonam PBP Binding Affinity in Escherichia coli (Representative Data)

PBP TargetAffinity LevelConcentration for Complete Binding (µg/ml)Source
PBP3Very High0.1 researchgate.net
PBP1aModerate10 researchgate.net
PBP1bPoor≥ 100 researchgate.net
PBP2Poor≥ 100 researchgate.net
PBP4Poor≥ 100 researchgate.net
PBP5/6Poor≥ 100 researchgate.net

Note: Data is representative and may vary depending on the specific bacterial strain and experimental conditions.

Table 2: Aztreonam PBP Binding in Pseudomonas aeruginosa (Intact vs. Lysed Cells)

PBP TargetBinding in Intact CellsBinding in Lysed CellsSource
PBP3Highly SelectiveInactivated asm.orgnih.gov
PBP1aLimited/NoneInactivated asm.org
PBP1bLimited/NoneInactivated asm.org
PBP2Limited/SlowSlowly bound asm.org
PBP4Not significantly boundNot significantly bound asm.org
PBP5/6Lacked bindingLacked binding asm.org

Note: Binding extent can vary with concentration and exposure time.

Cellular Morphological Changes Induced by PBP Inhibition (e.g., Filamentation, Lysis)

The inhibition of PBPs by beta-lactam antibiotics, particularly PBP3, leads to characteristic morphological changes in bacterial cells. researchgate.netnih.govmdpi.comnih.gov Since PBP3 is primarily involved in septum formation and cell division, its inhibition by this compound results in the failure of bacteria to divide properly. researchgate.netnih.gov This leads to the formation of elongated, filamentous cells. researchgate.netnih.govmdpi.comnih.gov

In Escherichia coli, this compound has been shown to cause filamentation at its lowest effective concentrations. researchgate.net This morphological effect is similar to that observed with other antibiotics that target PBP3. researchgate.net The formation of long filaments is a direct consequence of the disrupted cell division process while cell elongation continues. researchgate.netnih.gov

Following the initial filamentation, the weakened cell wall, unable to withstand the internal osmotic pressure, eventually leads to cell lysis and bacterial death. patsnap.compicmonic.comdrugbank.comnih.govmdpi.com This process is sometimes mediated by bacterial cell wall autolytic enzymes, such as autolysins, and it is possible that this compound may also interfere with autolysin inhibitors. drugbank.com

Studies have contrasted the morphological effects of this compound with those of other beta-lactams. For example, in Helicobacter pylori, while most beta-lactams induced sphere formation and membrane blebbing, this compound was unique in inducing pronounced filamentation. nih.gov This further underscores the specific targeting of PBP3 by this compound and its impact on cell division. nih.gov

The inhibition of PBPs can also lead to the unnecessary recycling of the cell wall, which can deplete cellular resources and contribute to cell death, in addition to lysis and filamentation. mdpi.com

Structure Activity Relationships and Molecular Modifications of Aztreonam Scaffolds

Structural Elements Conferring Potent Antibacterial Activity

The potent antibacterial activity of aztreonam (B1666516) against Gram-negative bacteria is significantly influenced by the substituents attached to the monobactam core.

Role of the Aminothiazole Oxime Substituent at C2

A key structural feature contributing to aztreonam's potent antibacterial activity, particularly against Gram-negative bacteria, is the aminothiazole oxime substituent at the C2 position (often referred to as the 3-position on the β-lactam ring in some numbering conventions). pfizer.comtandfonline.commdpi.com This moiety is also found in several third-generation cephalosporins and is known to enhance activity against Gram-negative pathogens by increasing affinity for their penicillin-binding proteins (PBPs), especially PBP3. mdpi.comacs.org High-resolution crystal structures and in silico studies have shown that the aminothiazole ring interacts favorably within the binding pocket of PBP3, a pocket that is conserved in many B3-PBPs. acs.org This interaction is a primary determinant of the enhanced activity against Gram-negative bacteria. acs.org

Structural Determinants of β-Lactamase Stability

Aztreonam exhibits stability against hydrolysis by certain β-lactamases, a property crucial for its efficacy against bacteria producing these enzymes. zellbio.eudrugbank.com This stability is conferred by specific structural features.

Significance of the 4α-Methyl Substituent

The methyl group at the 4α-position of the azetidine (B1206935) ring is critical for conferring stability to many β-lactamases. pfizer.comtandfonline.com This substituent is believed to provide steric hindrance that impedes the access and hydrolytic activity of certain β-lactamase enzymes towards the β-lactam ring. nih.gov Studies on monobactam derivatives have shown that the introduction of a fluorine atom in the methyl group at the 4-position can further increase β-lactamase stability. nih.gov

Stereochemical Influences on Aztreonam Activity and Stability

The stereochemistry of the azetidine ring, specifically at the C3 and C4 positions, plays a significant role in the biological activity and stability of aztreonam and its analogs. Aztreonam itself has a (2S,3S) configuration. pfizer.com Research has explored the effect of different configurations at these positions. For instance, studies on 4-fluoromethyl monobactams examined the importance of the configuration at the C3 and C4 positions, finding that the configuration influences antibacterial activity and stability to β-lactamases. nih.gov While specific detailed data on the impact of all possible stereoisomers of aztreonam were not extensively found in the provided snippets, the emphasis on the (2S,3S) configuration in the chemical description of aztreonam highlights the importance of this specific stereochemistry for its optimal activity and stability profile. pfizer.com

Design and Synthesis of Aztreonam Derivatives and Analogs

The emergence of antibiotic resistance has driven efforts to design and synthesize new aztreonam derivatives and analogs with improved activity, broader spectrum, and enhanced stability against resistance mechanisms, particularly metallo-β-lactamases (MBLs) and efflux pumps. nih.govugent.beresearchgate.netacs.org

Early structure-activity relationship (SAR) studies on monocyclic β-lactams emphasized the need for heteroatom activation of the β-lactam ring and led to the development of monobactams like aztreonam. acs.orgnih.gov Although aztreonam is still the only clinically used monobactam, many other active monobactams, such as carumonam (B1668587) and LYS228, have been reported. nih.govsrce.hr

Recent research focuses on modifying the side chains at the C3 and C4 positions of the azetidinone ring. srce.hrresearchgate.net For example, introducing substituted-amidine moieties linked via a thiazole (B1198619) linker at the C3 position has been explored to enhance antibacterial efficacy. researchgate.net Siderophore conjugates of aztreonam have also been synthesized to improve activity against multidrug-resistant (MDR) Gram-negative bacteria, including strains resistant to aztreonam, by utilizing bacterial iron transport systems (the "Trojan Horse" strategy). nih.govnih.gov These conjugates have shown enhanced and potent activity against problematic strains like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov

C4-Functionalized 3-Amino-β-Lactam Modifications

C4-functionalized 3-amino-β-lactams, with aztreonam as a key example, represent a promising subclass for developing new antibiotics. nih.govugent.beresearchgate.net Introducing heteroatom-containing substituents at the C4 position, either directly or via a methylene (B1212753) bridge, can potentially improve the activity, stability, and cellular permeability of these compounds. nih.govugent.beresearchgate.net

Synthetic methodologies for constructing 3-amino-β-lactams bearing C4 substituents have been outlined in recent reviews. nih.govugent.beresearchgate.net Special attention has been given to 3-amino-4-hydroxymethyl-β-lactams and 3-amino-4-acetoxy-β-lactams as versatile synthetic intermediates. nih.govugent.be The effect of these C4 substituents on the biological activity of the resulting 3-amino-β-lactams is an active area of research aimed at addressing current antibiotic resistance challenges. nih.govugent.be While introducing various substituents at position 4 of the β-lactam core has been attempted, discovering compounds with sufficient activity against P. aeruginosa has been challenging. researchgate.net However, some trans-4-alkyl-substituted monobactams have shown activity, albeit generally less potent than aztreonam. researchgate.net

Siderophore-Conjugated Monocarbam Analogs

The increasing challenge of multidrug-resistant (MDR) Gram-negative bacteria has spurred research into novel strategies for antibiotic delivery and efficacy. One such approach involves conjugating antibiotics, particularly -lactams like monocarbams, to siderophores. Siderophores are small molecules produced by bacteria to chelate and acquire essential ferric iron from the environment, utilizing highly efficient and specific active transport systems nih.govresearchgate.netmdpi.com. By attaching an antibiotic to a siderophore, the antibiotic can potentially hijack this bacterial iron uptake machinery, effectively acting as a "Trojan horse" to gain entry into the bacterial periplasm, where penicillin-binding proteins (PBPs), the targets of -lactams, are located nih.govmdpi.comfrontiersin.orgmdpi.com. This strategy aims to overcome common resistance mechanisms such as reduced outer membrane permeability and efflux pumps asm.orgtandfonline.comnih.gov.

Monocarbams, as monocyclic -lactam antibiotics, possess inherent stability against metallo--lactamases, a significant advantage against certain resistant strains nih.govnih.gov. Aztreonam, a clinically used monobactam, is active against many Gram-negative bacteria but shows limited efficacy against some problematic MDR pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii co-expressing extended-spectrum and metallo--lactamases tandfonline.comresearchgate.net. Conjugating aztreonam or related monocarbam scaffolds to siderophore mimetics has been explored to enhance their activity against these resistant strains tandfonline.comresearchgate.netnih.gov.

Research efforts have focused on the synthesis and evaluation of siderophore-conjugated monocarbam analogs, exploring structure-activity relationships (SAR) to identify modifications that improve antibacterial potency and pharmacokinetic properties nih.govresearchgate.netnih.gov. These conjugates typically involve a monocarbam core linked to a siderophore moiety, such as hydroxypyridone or catechol mimetics, via a suitable linker nih.govpnas.orgmdpi.com.

One notable example is the siderophore-conjugated monocarbam MC-1. This analog features a carbonylaminosulfonyl activating group at the N-1 position and a hydroxypyridone siderophore connected by a triazolone-derived linker nih.govpnas.org. MC-1 has demonstrated potent activity against clinical isolates of P. aeruginosa, including those resistant to other -lactams nih.govpnas.org. Structural studies, such as the co-crystal structure of MC-1 bound to P. aeruginosa PBP3, have provided molecular insights into the binding mode and interactions critical for its efficacy pnas.orgresearchgate.netnih.govpnas.org. These studies have revealed unique binding conformations and interactions with key residues in the PBP3 active site, distinct from those observed with unconjugated aztreonam pnas.orgresearchgate.netnih.gov.

Further SAR studies on triazolone-based siderophore-conjugated monocarbams have explored variations in the side chain and modifications to the -lactam core and siderophore moieties nih.govresearchgate.net. Introduction of a methyl substituent at the C4 position of the -lactam core has been shown to increase the hydrolytic stability of some monocarbams nih.gov. Modifications to the siderophore and thiazole moieties have also been investigated to improve properties like free fraction nih.gov.

Another siderophore-conjugated monocarbam, BAL30072, which combines a dihydroxypyridone moiety with a monocyclic -lactam, has shown activity against a range of Gram-negative strains, including MDR Burkholderia pseudomallei and P. aeruginosa frontiersin.org. It retained activity against strains producing class C carbapenemases, unlike aztreonam and third-generation cephalosporins frontiersin.org.

While the siderophore conjugation strategy holds significant promise for improving the activity of monocarbams against resistant Gram-negative bacteria by enhancing uptake via iron transport systems, studies have also highlighted potential challenges. Bacteria can exhibit adaptive resistance mechanisms that may prevent conjugated agents from utilizing these uptake systems asm.orgasm.org. For instance, mutations in genes related to iron uptake, such as piuA, piuC, pirR, fecI, and pvdS, have been identified in resistant mutants asm.org. Pharmacodynamic studies with siderophore-conjugated monocarbams like SMC-3176 have indicated a risk of attenuated efficacy in P. aeruginosa due to such adaptive resistance, underscoring the need for thorough in vivo testing to assess this potential disconnect between in vitro activity and in vivo outcomes asm.orgasm.org.

Despite these challenges, the development of siderophore-conjugated monocarbam analogs remains an active area of research, aiming to leverage the bacterial iron uptake pathways to deliver potent antibacterial payloads and overcome existing resistance mechanisms mdpi.comtandfonline.comresearchgate.netnih.gov.

Mechanisms of Bacterial Resistance to Aztreonam Disodium

β-Lactamase-Mediated Resistance

The primary mechanism of resistance to aztreonam (B1666516) is the enzymatic hydrolysis of its β-lactam ring by β-lactamases. fda.govrcsb.org While aztreonam demonstrates stability against some classes of these enzymes, it is susceptible to hydrolysis by others, limiting its effectiveness against certain resistant strains. fda.govdrugbank.com

Inherent Stability Against Metallo-β-Lactamases (MBLs)

A significant characteristic of aztreonam is its inherent stability against hydrolysis by metallo-β-lactamases (MBLs), which are Ambler class B enzymes. mdpi.comfrontiersin.orgwikipedia.orgmjima.orgeuropa.eumsdmanuals.com Unlike other β-lactam antibiotics, such as carbapenems, which are readily inactivated by MBLs, aztreonam's monobactam structure is not efficiently hydrolyzed by the zinc-dependent mechanism of these enzymes. mjima.orgmsdmanuals.com This stability makes aztreonam a potential treatment option for infections caused by MBL-producing Gram-negative bacteria. mdpi.comfrontiersin.org However, resistance in MBL-producing strains often arises from the co-production of other β-lactamases that can hydrolyze aztreonam. mjima.orgmsdmanuals.commjima.orgnih.gov

Hydrolysis by Serine β-Lactamases

Despite its stability against MBLs, aztreonam is susceptible to hydrolysis by a variety of serine β-lactamases, which are Ambler classes A, C, and D. frontiersin.orgeuropa.euresearchgate.net These enzymes utilize a serine residue in their active site to cleave the β-lactam ring. researchgate.net The production of these serine β-lactamases is a major mechanism of acquired resistance to aztreonam. mjima.org

Extended-Spectrum β-Lactamases (ESBLs), primarily Ambler class A enzymes, are a significant cause of aztreonam resistance, particularly in Enterobacterales. mdpi.comfrontiersin.orgmjima.orgmsdmanuals.com ESBLs are capable of hydrolyzing expanded-spectrum cephalosporins and monobactams like aztreonam. msdmanuals.com The presence of ESBLs can lead to high levels of resistance to aztreonam, often rendering it ineffective for treating infections caused by ESBL-producing organisms. wikipedia.orgmjima.org

AmpC β-lactamases, classified as Ambler class C, are another group of serine β-lactamases that can hydrolyze aztreonam. frontiersin.orgmjima.orgeuropa.eumsdmanuals.com These enzymes are found in various Gram-negative bacteria, including Enterobacterales and Pseudomonas aeruginosa. brieflands.com Overexpression of chromosomally encoded AmpC or acquisition of plasmid-mediated AmpC can lead to increased resistance to aztreonam. mjima.orgbrieflands.comasm.org

Klebsiella pneumoniae Carbapenemases (KPCs) are Ambler class A carbapenemases that also possess significant activity against aztreonam. frontiersin.orgeuropa.eumsdmanuals.com While primarily known for hydrolyzing carbapenems, KPCs can efficiently hydrolyze other β-lactams, including aztreonam. frontiersin.orgmsdmanuals.com The emergence and spread of KPC-producing strains have posed a significant challenge to the efficacy of aztreonam and other β-lactam antibiotics. nih.gov

AmpC β-Lactamases

Combinatorial Strategies with β-Lactamase Inhibitors to Overcome Resistance

To circumvent resistance mediated by serine β-lactamases, particularly in strains that also produce MBLs, aztreonam is increasingly used in combination with β-lactamase inhibitors. mdpi.commjima.orgmjima.orgnih.gov While traditional β-lactamase inhibitors like clavulanic acid, sulbactam, and tazobactam (B1681243) are ineffective against MBLs, newer non-β-lactam β-lactamase inhibitors, such as avibactam (B1665839), relebactam (B560040), and taniborbactam, have broader inhibitory profiles. mjima.orgeuropa.euwikipedia.orgmdpi.com

Combinations of aztreonam with inhibitors like avibactam are particularly promising. Avibactam is a potent inhibitor of Ambler class A, C, and some D β-lactamases, including ESBLs, AmpC, and KPCs. mdpi.comeuropa.euwikipedia.org By protecting aztreonam from hydrolysis by these serine β-lactamases, avibactam can restore aztreonam's activity against strains that co-produce MBLs and serine β-lactamases. mjima.orgmjima.orgnih.govmdpi.com

Research findings support the synergistic activity of aztreonam in combination with avibactam against MBL-producing Enterobacterales. mjima.orgmjima.orgnih.govmdpi.com A study in North India showed 100% synergistic activity between aztreonam and ceftazidime (B193861)/avibactam against aztreonam-resistant MBL-producing Enterobacterales, with a significant decrease in aztreonam MICs in the presence of avibactam. mjima.orgmjima.org Another multicenter study evaluated aztreonam in combination with avibactam, relebactam, and vaborbactam (B611620) against MBL-producing carbapenem-resistant Gram-negative bacilli. asm.org The study found that aztreonam-avibactam significantly increased the percentage of susceptible isolates among MBL-producing Enterobacterales (from 9.8% for aztreonam alone to 78.0% for aztreonam-avibactam). asm.org Combinations with relebactam and vaborbactam also showed some effectiveness, with 48.1% and 27.8% susceptibility, respectively. asm.org

The combination of aztreonam and ceftazidime-avibactam is increasingly used clinically for infections caused by MBL-producing Gram-negative bacteria. nih.govmdpi.com This strategy leverages aztreonam's stability against MBLs and avibactam's ability to inhibit co-produced serine β-lactamases. nih.gov

CombinationActivity Against MBL-Producing Enterobacterales (% Susceptible) asm.org
Aztreonam alone9.8%
Aztreonam-Avibactam78.0%
Aztreonam-Relebactam48.1%
Aztreonam-Vaborbactam27.8%

Other novel β-lactamase inhibitors are also being explored in combination with aztreonam to combat resistance, including relebactam and taniborbactam. asm.orgwikipedia.org Taniborbactam, for instance, is a broad-spectrum β-lactamase inhibitor effective against both serine and some metallo-β-lactamases. wikipedia.org

Aztreonam-Avibactam Combinations

Aztreonam's stability against MBLs makes it a valuable component in combating infections caused by MBL-producing Enterobacterales, which are often resistant to other beta-lactams, including carbapenems. asm.orgnih.govoup.com However, these bacteria frequently co-produce serine beta-lactamases, such as extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, which can hydrolyze aztreonam. asm.orgoup.commjima.org The combination of aztreonam with avibactam, a non-beta-lactam beta-lactamase inhibitor, is a strategy to overcome this co-resistance. europa.eunih.gov Avibactam effectively inhibits Ambler class A, class C, and some class D beta-lactamases, including ESBLs, KPC, and AmpC enzymes. europa.eu By inhibiting these serine beta-lactamases, avibactam protects aztreonam from hydrolysis, thereby restoring its activity against bacteria that produce both MBLs and serine beta-lactamases. asm.orgnih.govnih.gov

Studies have demonstrated the efficacy of aztreonam-avibactam combinations against a wide range of resistant Enterobacterales and other Gram-negative bacteria in both in vitro and clinical settings. nih.gov For instance, the combination has shown significant inhibitory activity against dual-carbapenemase-producing Enterobacteriaceae, including those producing NDM and KPC or OXA-48-like carbapenemases. nih.govfrontiersin.org In one study, the aztreonam-avibactam combination restored susceptibility to aztreonam in 98.6% of tested dual-carbapenemase-producing Enterobacteriaceae isolates. nih.gov

Despite the promise of aztreonam-avibactam, resistance can still emerge. Mechanisms of resistance to this combination can include beta-lactamase enzymes refractory to avibactam inhibition that can still hydrolyze aztreonam, mutations or acquisition of altered PBP3, decreased outer membrane permeability, and active efflux of either aztreonam or avibactam. europa.eu For example, resistance to aztreonam-avibactam has been observed in Escherichia coli isolates producing CTX-M-15 in the presence of PBP3 with specific insertions. frontiersin.org

Aztreonam with Other Novel β-Lactamase Inhibitors (e.g., Relebactam, Vaborbactam)

Beyond avibactam, research has explored the potential of combining aztreonam with other novel beta-lactamase inhibitors, such as relebactam and vaborbactam, to combat resistant Gram-negative bacteria. Relebactam, structurally related to avibactam, is a diazabicyclooctane that inhibits class A and class C beta-lactamases, including KPC and AmpC. Vaborbactam is a cyclic boronic acid transition state inhibitor that primarily inhibits class A carbapenemases, particularly KPC, and also has activity against some AmpC enzymes.

Combining aztreonam with relebactam or vaborbactam has been investigated, particularly for activity against MBL-producing strains that may also produce serine beta-lactamases. Studies evaluating the in vitro activity of aztreonam in combination with relebactam or vaborbactam against MBL-producing Enterobacterales have shown varying degrees of success compared to aztreonam-avibactam. nih.govmdpi.commdpi.com

A study evaluating aztreonam combinations with avibactam, relebactam, and vaborbactam against NDM-producing Enterobacterales isolates found that aztreonam-avibactam was the most effective combination, restoring aztreonam activity in over 80% of strains. nih.govmdpi.com Combinations with relebactam and vaborbactam were effective in a lower percentage of strains, approximately 62% and 48%, respectively. nih.govmdpi.com However, the study also noted that some strains were susceptible only to combinations with relebactam or vaborbactam, highlighting the potential utility of these alternative combinations in specific cases. mdpi.com

Another study investigating the in vitro activity of aztreonam plus imipenem-relebactam against clinical and isogenic strains of Escherichia coli and Klebsiella pneumoniae co-harboring NDM and serine beta-lactamases found that this combination demonstrated synergy against aztreonam-resistant clinical isolates. nih.gov This suggests that aztreonam in combination with imipenem-relebactam may be a viable treatment option for aztreonam-non-susceptible NDM and serine beta-lactamase-producing E. coli and K. pneumoniae. nih.gov

Similarly, the combination of meropenem-vaborbactam plus aztreonam has shown promising in vitro activity against MBL-producing Klebsiella pneumoniae clinical isolates, including those also producing serine beta-lactamases. asm.org This combination was found to inhibit a high percentage of MBL-producing K. pneumoniae isolates, suggesting its potential as a treatment option for infections caused by strains co-producing MBL and serine beta-lactamases. asm.org

The effectiveness of these combinations can vary depending on the specific beta-lactamases produced by the bacterial strain and other resistance mechanisms present.

Data on Aztreonam Combinations with Beta-Lactamase Inhibitors

CombinationInhibitor TypeInhibited Beta-Lactamase ClassesEfficacy Against MBL + Serine Beta-Lactamase Producers (Example Studies)Notes
Aztreonam-AvibactamNon-beta-lactam DBCOA, C, some DHigh efficacy shown against dual-carbapenemase producers. nih.govfrontiersin.orgAvibactam protects aztreonam from serine beta-lactamases. asm.orgnih.gov
Aztreonam-RelebactamNon-beta-lactam DBCOA, CEfficacy observed against NDM + serine beta-lactamase producers. nih.govPotential option for specific co-resistance profiles. mdpi.com
Aztreonam-VaborbactamCyclic boronic acidPrimarily A (KPC), some CEfficacy observed against MBL + serine beta-lactamase producers. asm.orgPotential option for specific co-resistance profiles. mdpi.com

Efflux Pump Systems in Aztreonam Resistance

Efflux pump systems are a significant contributor to intrinsic and acquired antibiotic resistance in Gram-negative bacteria, including resistance to aztreonam. rcsb.orgtouro.eduresearchgate.net These transmembrane protein complexes actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels. rcsb.orgacs.org

Mechanisms of Efflux Pump Contribution to Aztreonam Resistance

Efflux pumps contribute to aztreonam resistance by actively extruding the antibiotic from the periplasmic space or cytoplasm to the external environment. rcsb.orgtouro.edu This prevents aztreonam from reaching its target, PBP3, located in the bacterial cell membrane. patsnap.com While some efflux pumps have broad substrate specificity, others are more selective. Overexpression of these pumps, either constitutively or in response to antibiotic exposure, can lead to increased resistance. touro.eduresearchgate.net

Specific Efflux Pumps (e.g., MexAB-OprM) in Pseudomonas aeruginosa Resistance

In Pseudomonas aeruginosa, a key multidrug efflux pump system contributing to aztreonam resistance is MexAB-OprM. rcsb.orgtouro.edufrontiersin.org This tripartite pump belongs to the Resistance-Nodulation-Cell Division (RND) family and consists of three components: MexA (membrane fusion protein), MexB (efflux transporter in the inner membrane), and OprM (outer membrane channel). researchgate.net The MexAB-OprM system is constitutively expressed at low levels in wild-type strains of P. aeruginosa, contributing to its intrinsic resistance profile. touro.edu Overexpression of MexAB-OprM is a common mechanism of acquired resistance to various antibiotics, including aztreonam, beta-lactams, and fluoroquinolones. touro.eduresearchgate.net

Studies have shown that hyperexpression of the MexAB-OprM efflux pump in P. aeruginosa leads to increased resistance to aztreonam. touro.edufrontiersin.orgnih.gov For example, clinical isolates of P. aeruginosa with elevated MexAB-OprM expression exhibit reduced susceptibility to aztreonam. frontiersin.orgnih.govnih.gov The level of MexAB-OprM expression can correlate with the minimum inhibitory concentration (MIC) of aztreonam. oup.com

Genetic Regulation of Efflux Pump Expression (e.g., mexR, nalD Mutations)

The expression of the mexAB-oprM operon, encoding the MexAB-OprM efflux pump, is tightly regulated by transcriptional repressors. Key regulators include MexR, NalD, and NalC. researchgate.netfrontiersin.orgnih.govoup.complos.org Mutations in the genes encoding these repressors can lead to derepression and subsequent overexpression of the mexAB-oprM operon, resulting in increased efflux activity and antibiotic resistance. researchgate.netfrontiersin.orgnih.govplos.orgasm.org

Mutations in mexR, located adjacent to the mexAB-oprM operon, are frequently associated with MexAB-OprM hyperexpression. researchgate.netfrontiersin.orgnih.govnih.gov MexR acts as a negative transcriptional regulator that binds to the intergenic region between mexR and mexAB-oprM, repressing their expression. frontiersin.orgnih.gov Mutations in mexR can impair its ability to bind to the promoter region, leading to increased transcription of mexAB-oprM. frontiersin.orgnih.gov Specific amino acid substitutions in MexR, such as R70Q, have been shown to prevent MexR from binding to the DNA, contributing to aztreonam resistance in clinical isolates of P. aeruginosa. frontiersin.orgnih.gov

NalD is another transcriptional repressor that directly regulates the expression of mexAB-oprM by binding to a second promoter region. frontiersin.orgnih.govoup.com Mutations in nalD can also lead to derepression and overexpression of the efflux pump. researchgate.netfrontiersin.orgnih.govplos.orgasm.org Mutations in mexR and nalD are among the most frequently observed mutations in experimentally evolved aztreonam-resistant P. aeruginosa strains. asm.org

NalC is a repressor that indirectly influences mexAB-oprM expression by regulating the expression of ArmR, an anti-repressor of MexR. frontiersin.orgnih.govoup.complos.org Mutations in nalC can also lead to MexAB-OprM overexpression, although typically resulting in more modest levels of multidrug resistance compared to mexR mutations. oup.commcmaster.ca

The accumulation of multiple mutations in these regulatory genes can lead to high-level aztreonam resistance. asm.org

Genetic Regulation of MexAB-OprM Efflux Pump Expression

Regulator GeneMechanism of RegulationEffect of Mutation on mexAB-oprM ExpressionImpact on Aztreonam Resistance
mexRDirect negative transcriptional repressor. researchgate.netfrontiersin.orgnih.govDerepression, overexpression. researchgate.netfrontiersin.orgnih.govIncreased resistance. touro.edufrontiersin.orgnih.gov
nalDDirect negative transcriptional repressor. researchgate.netfrontiersin.orgnih.govoup.comDerepression, overexpression. frontiersin.orgnih.govplos.orgasm.orgIncreased resistance. plos.orgasm.org
nalCIndirect negative regulator via ArmR (MexR anti-repressor). frontiersin.orgnih.govoup.complos.orgDerepression, overexpression. oup.complos.orgmcmaster.caIncreased resistance. oup.commcmaster.ca

Efflux Pump Inhibitors as Aztreonam Resistance Modulators

Given the significant role of efflux pumps in aztreonam resistance, inhibiting these pumps represents a potential strategy to restore or enhance the activity of aztreonam. Efflux pump inhibitors (EPIs) are compounds that can block the function of efflux pumps, thereby increasing the intracellular concentration of antibiotics and potentially overcoming resistance. acs.orgbiorxiv.orgmdpi.com

Research into EPIs aims to identify molecules that can effectively block specific efflux pumps, such as MexAB-OprM in P. aeruginosa. biorxiv.orgfrontiersin.org Studies have explored various chemical scaffolds for their EPI activity. biorxiv.org For instance, certain polyamine derivatives have shown promise as EPIs, demonstrating the ability to potentiate the activity of aztreonam against P. aeruginosa strains. mdpi.comfrontiersin.org These inhibitors can lead to a significant decrease in the effective concentration of aztreonam required to inhibit bacterial growth. mdpi.com

The use of EPIs in combination with aztreonam could potentially:

Restore the susceptibility of resistant strains to aztreonam. biorxiv.orgmdpi.com

Lower the minimum inhibitory concentration (MIC) of aztreonam. biorxiv.org

Reduce the likelihood of resistance emergence. biorxiv.org

While the development of clinically effective EPIs has been challenging, it remains an active area of research as a strategy to revitalize existing antibiotics and combat multidrug resistance. acs.orgbiorxiv.org

Target Site Modifications: Penicillin-Binding Protein Mutations

Mutations in the genes encoding penicillin-binding proteins (PBPs), particularly PBP3, are a significant mechanism of resistance to aztreonam. Aztreonam exhibits a high affinity for PBP3, which is crucial for the final stages of peptidoglycan synthesis and cell division in Gram-negative bacteria. contagionlive.commims.comlabshare.cn Alterations in PBP3 can reduce the binding affinity of aztreonam, thereby allowing cell wall synthesis to continue even in the presence of the antibiotic. plos.orgnih.govfrontiersin.org

ftsI Mutations and Aztreonam Resistance Phenotypes

Mutations in the ftsI gene, which encodes PBP3, are directly linked to decreased susceptibility and resistance to aztreonam. asm.orgasm.orgnih.govresearchgate.netnih.gov These mutations can lead to structural changes in the PBP3 protein, impacting its interaction with aztreonam. Studies have identified various mutations within ftsI that contribute to aztreonam resistance. For instance, experimental evolution studies in Pseudomonas aeruginosa have identified ftsI as one of the most frequently mutated genes associated with aztreonam resistance. asm.orgnih.govresearchgate.netnih.gov The accumulation of multiple mutations in ftsI, sometimes in combination with mutations in other genes, can lead to high-level aztreonam resistance. asm.orgnih.govresearchgate.netnih.gov

Impact of Amino Acid Insertions in PBP3 on Aztreonam Susceptibility

Specific amino acid insertions in PBP3, resulting from duplications within the ftsI gene, have been identified as a notable mechanism contributing to reduced susceptibility and resistance to aztreonam, particularly in Escherichia coli. frontiersin.orgbiorxiv.orgunil.choup.comasm.orgresearchgate.netoup.com These insertions, often consisting of four amino acids such as YRIN, YRIK, or YRIP, typically occur after position 333 or 338 in the PBP3 sequence. frontiersin.orgbiorxiv.orgunil.choup.comasm.orgresearchgate.netoup.com The presence of these insertions can cause conformational changes in the PBP3 structure, obstructing the beta-lactam binding pocket and hindering the efficient binding of aztreonam. unil.ch

While these insertions alone may lead to reduced susceptibility, they often confer clinical resistance when combined with other resistance mechanisms, such as the production of certain beta-lactamases. frontiersin.orgunil.chasm.org

Table 1: Examples of Four-Amino Acid Insertions in PBP3 and Associated Resistance Phenotypes

Amino Acid InsertionLocation in PBP3 (approximate)Associated Phenotype (often in combination)Reference
YRINAfter position 333 or 338Reduced susceptibility to aztreonam and aztreonam-avibactam; contributes to resistance when combined with beta-lactamases frontiersin.orgbiorxiv.orgunil.choup.comresearchgate.netoup.com
YRIKAfter position 333 or 338Reduced susceptibility to aztreconam and aztreonam-avibactam; contributes to resistance when combined with beta-lactamases frontiersin.orgbiorxiv.orgunil.choup.comasm.orgresearchgate.net
YRIPAfter position 333Reduced susceptibility to aztreonam-avibactam frontiersin.org
YRVPAfter position 333Resistance to broad-spectrum cephalosporins and aztreonam oup.com

Other Chromosomal and Plasmid-Mediated Resistance Determinants

Beyond target site modifications, aztreonam resistance can be influenced by other factors, including alterations in bacterial membrane permeability and the acquisition of genes encoding resistance enzymes.

Porin Channel Modifications (e.g., OmpK36 Defects)

Porins are outer membrane proteins that form channels allowing the passage of hydrophilic molecules, including antibiotics, into the bacterial cell. Modifications or deficiencies in porin channels can reduce the intracellular concentration of aztreonam, thereby contributing to resistance. frontiersin.orgfrontiersin.org For example, defects in OmpK36, a major outer membrane porin in Klebsiella pneumoniae, have been associated with reduced susceptibility to various antibiotics, potentially including aztreonam. touro.eduumich.edurcsb.orgebi.ac.uk Loss of porins, such as OmpF, has also been observed in conjunction with other resistance mechanisms contributing to aztreonam resistance. biorxiv.org

Co-Production of Multiple Antimicrobial Resistance Enzymes

A significant mechanism of aztreonam resistance, particularly in Gram-negative bacteria, is the co-production of multiple beta-lactamase enzymes. While aztreonam is stable against hydrolysis by metallo-beta-lactamases (MBLs), it is susceptible to hydrolysis by serine beta-lactamases, including extended-spectrum beta-lactamases (ESBLs) and AmpC-type beta-lactamases. contagionlive.comabbvie.comnih.govresearchgate.netmdpi.com Bacteria producing MBLs often co-produce these serine beta-lactamases, which can hydrolyze aztreonam and render it ineffective. contagionlive.comabbvie.comnih.govresearchgate.netmdpi.com The co-production of enzymes like CTX-M-15, CMY-42, and SHV-12 has been shown to contribute to high-level resistance to aztreonam, even in the presence of beta-lactamase inhibitors like avibactam. frontiersin.orgbiorxiv.orgunil.chasm.org

Table 2: Examples of Beta-Lactamases Hydrolyzing Aztreonam and Their Classes

Beta-Lactamase TypeAmbler ClassExamplesReference
ESBLsACTX-M-15, CTX-M-14 contagionlive.comfrontiersin.orgnih.govresearchgate.netmdpi.com
AmpC-typeCCMY-42, CMY-2 contagionlive.comfrontiersin.orgbiorxiv.orgasm.orgnih.govresearchgate.netmdpi.com
Some OXA-typeDOXA-48 contagionlive.com

Fitness Costs and Secondary Consequences of Evolved Aztreonam Resistance

The development of antibiotic resistance can sometimes impose a fitness cost on bacteria, potentially affecting their growth rate, virulence, or competitiveness in the absence of antibiotic pressure. frontiersin.orgnih.gov Studies investigating evolved aztreonam resistance have explored these potential costs and secondary consequences.

In Pseudomonas aeruginosa, while aztreonam resistance mutations can be largely stable, they have been associated with decreased in vitro growth rates, suggesting a fitness cost. asm.orgnih.govresearchgate.netnih.gov However, the relationship between resistance and fitness is complex and can vary depending on the specific mutations and the environment. frontiersin.orgnih.gov

Interestingly, some studies have indicated that mutations leading to aztreonam resistance, particularly those affecting negative regulators of efflux pumps (e.g., mexR and nalD), can paradoxically lead to enhanced virulence in Pseudomonas aeruginosa in murine infection models. asm.orgnih.govnih.gov This highlights the potential for antibiotic treatment to inadvertently select for more virulent strains. Furthermore, evolved aztreonam resistance can, in some instances, lead to increased resistance to structurally unrelated antibiotics, contributing to multidrug resistance. asm.orgnih.govnih.gov

In Vitro Pharmacokinetic and Pharmacodynamic Modeling of Aztreonam Disodium

In Vitro Pharmacokinetic Profiles and Degradation Studies

In vitro pharmacokinetic studies of aztreonam (B1666516) disodium (B8443419) focus on its concentration changes over time in various media designed to mimic biological conditions. These studies are essential for assessing the drug's stability and identifying potential degradation pathways.

Assessment of Aztreonam Stability and Hydrolysis in Biological Mimic Systems

The stability of aztreonam in aqueous solutions and biological mimic systems is influenced by factors such as pH and temperature. Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro. drugbank.com Studies have investigated the stability of aztreonam in various media, including Mueller-Hinton broth and solutions used for intravenous administration. asm.orgnih.gov

Research has shown that aztreonam is relatively stable compared to some other beta-lactam antibiotics. asm.org For instance, in Mueller-Hinton broth at 36°C, aztreonam demonstrated very long degradation half-lives, considerably longer than a 24-hour observation period. asm.org In contrast, some carbapenems and cephalosporins showed faster degradation under similar conditions. asm.org

Temperature significantly impacts aztreonam stability. Studies evaluating aztreonam stability in portable pump reservoirs for simulated home intravenous antibiotic treatment found that aztreonam at a concentration of 60 mg/mL was stable at 5°C for at least 8 days. nih.gov At 37°C, a 24-hour pumping period showed a 3.6% decrease in aztreonam concentration. nih.gov Storage at -20°C showed no statistically significant decrease in concentration after 6 months. nih.gov

The pH of the solution also plays a role in aztreonam degradation. The pH-rate profiles for aztreonam in aqueous solution show degradation minimums around pH 5.38. nih.gov Aztreonam is slightly more reactive with hydrogen ions than nocardicin A and significantly more reactive with hydroxide (B78521) ions, exhibiting similar instability to penicillins and cephalosporins in basic solutions. nih.gov

In vitro studies have also assessed aztreonam stability in the presence of beta-lactamases, particularly in the context of combination therapies. While aztreonam is generally stable against MBLs, its degradation by other beta-lactamases can be a factor in bacterial resistance. europa.eunbt.nhs.uk Studies combining aztreonam with beta-lactamase inhibitors like avibactam (B1665839) have shown that avibactam can protect aztreonam from degradation by certain beta-lactamases. nih.govnih.gov

Theoretical Pharmacokinetic Modeling Approaches

Theoretical pharmacokinetic modeling approaches are employed to describe and predict the concentration-time profiles of aztreonam in vitro. These models help to quantify disposition kinetics and understand the factors influencing them.

Development and Validation of Population Pharmacokinetic Models

While population pharmacokinetic (PopPK) models are more commonly applied to in vivo data to describe variability in drug exposure among individuals, the principles can be theoretically applied to analyze data from multiple in vitro experiments under varying conditions. This could involve modeling the degradation or disposition of aztreonam across a series of in vitro setups with different parameters (e.g., temperature, pH, presence of enzymes).

Studies on aztreonam, particularly in combination with avibactam, have utilized semimechanistic PK/PD models that incorporate aspects of drug degradation. nih.govnih.govresearchgate.net These models describe bacterial population dynamics and drug concentrations over time, including the modeling of aztreonam degradation, which can be dependent on bacterial density and inhibited by avibactam. nih.govresearchgate.net

Validation of these in vitro models involves comparing the model's predictions to observed experimental data. For example, a semimechanistic model describing aztreonam-avibactam activity and aztreonam degradation in vitro was evaluated by simulating bacterial responses and drug concentrations over time and comparing them to experimental results from static time-kill studies. nih.govnih.govresearchgate.net

Factors Influencing In Vitro Aztreonam Disposition Kinetics

Several factors can influence the in vitro disposition kinetics of aztreonam. As discussed in the stability section, temperature and pH are significant factors affecting its degradation rate. nih.govnih.gov

The composition of the biological mimic system or growth media can also play a role. Studies on the stability of beta-lactams in different in vitro media, such as Mueller-Hinton broth and agar (B569324), have shown variations in degradation rates depending on the medium. asm.org

Protein binding is another factor that can influence the free, active concentration of aztreonam in biological mimic systems containing proteins like albumin. In vitro protein binding studies have shown that aztreonam binding to bovine serum albumin decreases with increasing temperature and increases with increasing pH. researchgate.netijpsonline.com The interaction between aztreonam and bovine serum albumin has been suggested to be predominantly ionic. ijpsonline.com

In the context of bacterial cultures, the presence and activity of beta-lactamases produced by the bacteria can significantly impact aztreonam disposition by catalyzing its hydrolysis. europa.eunbt.nhs.uk This enzymatic degradation is a key mechanism of resistance and a critical factor influencing aztreonam kinetics in in vitro susceptibility and time-kill studies, particularly with resistant strains. nih.govnih.govnih.gov

In Vitro Pharmacodynamic Studies and Time-Kill Kinetics

In vitro pharmacodynamic (PD) studies, particularly time-kill assays, are used to evaluate the effect of aztreonam disodium concentrations on bacterial growth and killing over time. These studies help define the relationship between drug exposure and antimicrobial effect.

Static and Dynamic Time-Kill Assays for Bacterial Response

Time-kill assays are a common method for assessing the in vitro activity of antibiotics. In these experiments, bacterial cultures are exposed to different concentrations of the antibiotic, and viable bacterial counts are measured at various time points. nih.govoup.com

Static time-kill assays involve exposing bacteria to constant antibiotic concentrations throughout the experiment. nih.govoup.com These studies are used to determine the rate and extent of bacterial killing or growth inhibition at specific aztreonam concentrations. nih.govoup.com Results from static time-kill studies can demonstrate concentration-dependent or time-dependent killing profiles. Studies have shown that aztreonam exhibits non-concentration-dependent killing against E. coli in a certain concentration range. nbt.nhs.uk

Dynamic time-kill assays, often conducted using in vitro pharmacokinetic models like the hollow-fiber infection model or dilutional models, simulate changing antibiotic concentrations over time, mimicking in vivo concentration profiles. nih.govoup.commdpi.com These models allow for the evaluation of the impact of different dosing regimens and PK/PD indices on bacterial response. mdpi.com

Time-kill studies with aztreonam have been conducted against various Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa. oup.comoup.comasm.orgfrontiersin.orgdovepress.com These studies often involve testing aztreonam alone and in combination with other antibiotics, such as beta-lactamase inhibitors like avibactam, to assess synergistic effects, particularly against multidrug-resistant strains. nih.govoup.comoup.comasm.orgfrontiersin.orgdovepress.com

Data from time-kill assays provide detailed research findings on bacterial population dynamics in response to aztreonam. For example, time-kill studies evaluating aztreonam/avibactam combinations against carbapenem-resistant Klebsiella pneumoniae strains showed that the combination had a better bactericidal effect compared to aztreonam alone, resulting in significant reductions in bacterial counts over 24 hours. frontiersin.orgnih.gov

Data tables summarizing the results of time-kill assays typically show bacterial counts (e.g., log10 CFU/mL) over time for different antibiotic concentrations or combinations.

Dynamic in vitro models are particularly useful for determining the pharmacodynamic index that best correlates with antimicrobial efficacy for aztreonam. For beta-lactam antibiotics like aztreonam, the time that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is generally considered the most predictive PK/PD index. europa.eunbt.nhs.uk Studies using in vitro models have aimed to establish the %fT>MIC targets required for specific levels of bacterial killing or stasis. nbt.nhs.ukoup.com For example, an in vitro model study suggested that an fT>MIC target of 50-60% for aztreonam against E. coli was equivalent to a 2 log reduction in bacterial load at 24 hours. nbt.nhs.uk

Characterization of Concentration-Dependent and Time-Dependent Killing Effects

Aztreonam, like other beta-lactam antibiotics, is generally considered to exhibit time-dependent killing effects. ucla.eduucla.edu This means that the duration for which the unbound drug concentration remains above the minimum inhibitory concentration (MIC) (ƒT>MIC) is the primary pharmacodynamic parameter associated with its efficacy. For time-dependent antibiotics, increasing the concentration beyond a certain point does not significantly enhance the rate or extent of bacterial killing; rather, maintaining concentrations above the MIC for an adequate period is critical for optimal bactericidal activity. ucla.eduucla.edu

In vitro time-kill curve experiments are commonly used to characterize the killing effects of aztreonam. These studies involve exposing bacterial isolates to various concentrations of aztreonam over time and monitoring the reduction in bacterial viable counts. fu-berlin.de While aztreonam is primarily time-dependent, some studies might explore concentration-dependent effects at higher concentrations in specific contexts. fu-berlin.de

Synergy Assessment in Combination Therapies (e.g., with β-Lactamase Inhibitors)

The emergence of bacteria producing multiple types of beta-lactamases, including both MBLs and serine beta-lactamases (such as KPC, ESBLs, or AmpC), poses a significant challenge to aztreonam's efficacy. researchgate.netfrontiersin.org Although aztreonam is stable against MBLs, it is susceptible to hydrolysis by serine beta-lactamases. researchgate.netfrontiersin.org Therefore, combining aztreonam with a beta-lactamase inhibitor that can inactivate co-produced serine beta-lactamases is a promising strategy to restore or enhance aztreonam's activity against these resistant strains. frontiersin.orgdovepress.comnih.gov

In vitro synergy assessments, such as checkerboard assays and time-kill curve analyses, are employed to evaluate the combined effect of aztreonam and beta-lactamase inhibitors. dovepress.comnih.gov Studies have demonstrated synergistic effects between aztreonam and various beta-lactamase inhibitors, including avibactam, relebactam (B560040), vaborbactam (B611620), and even older inhibitors like clavulanic acid, tazobactam (B1681243), and sulbactam, particularly against isolates co-producing MBLs and serine beta-lactamases. researchgate.netfrontiersin.orgdovepress.comnih.gov

For instance, the combination of aztreonam and avibactam has shown significant in vitro activity against MBL-producing Enterobacteriaceae that also express other beta-lactamases. nih.govnih.govasm.org Avibactam, a non-beta-lactam beta-lactamase inhibitor, can potently inhibit Ambler class A, C, and some D beta-lactamases, thereby protecting aztreonam from hydrolysis by these enzymes while aztreonam evades the MBLs. asm.org

Research findings from in vitro synergy studies often involve comparing the minimum inhibitory concentrations (MICs) of aztreonam alone and in combination with a beta-lactamase inhibitor. A significant reduction in the MIC of aztreonam in the presence of the inhibitor indicates synergy. Time-kill assays provide dynamic information on the rate and extent of bacterial killing by the combination compared to each agent alone. frontiersin.orgdovepress.com

Table 1 provides illustrative data on the in vitro activity of aztreonam in combination with different beta-lactamase inhibitors against selected carbapenemase-producing Klebsiella pneumoniae strains.

StrainCarbapenemases ProducedAztreonam MIC (mg/L)Aztreonam + Avibactam MIC (mg/L)Aztreonam + Ceftazidime (B193861)/Avibactam (mg/L)Aztreonam + Meropenem/Vaborbactam (mg/L)
Strain 1KPC + NDM>64≤0.584
Strain 2KPC + NDM>64≤0.5168
Strain 3KPC + NDM>64≤0.584

In Vitro Pharmacokinetic/Pharmacodynamic Target Attainment Simulations

PK/PD target attainment analysis is a modeling approach used to predict the likelihood that a specific dosing regimen will achieve predetermined PK/PD targets associated with clinical efficacy. gardp.org For aztreonam, the primary PK/PD index is the percentage of the dosing interval that the free drug concentration remains above the MIC (%ƒT>MIC). nih.govfrontiersin.org

In vitro PK/PD target attainment simulations involve using pharmacokinetic models, often derived from human or animal studies, to simulate drug concentration profiles over time in a simulated patient population. nih.govgardp.org These simulated profiles are then combined with in vitro susceptibility data (MICs) for target pathogens to estimate the probability of achieving the desired PK/PD target (e.g., a specific %ƒT>MIC) across a range of MICs. nih.govgardp.org Monte Carlo simulation is a common technique used in this process to account for variability in pharmacokinetic parameters within a population. nih.govgardp.org

The goal of these simulations is to identify dosing regimens that are likely to achieve sufficient drug exposure at the site of infection to inhibit or kill the target bacteria. mdpi.com For aztreonam, PK/PD targets like 60% ƒT>MIC have been considered appropriate for guiding dosage selection for certain infections. frontiersin.org

Predictive Modeling of Bacterial Response to Simulated Aztreonam Exposure

Predictive modeling in the context of this compound involves using mathematical models to forecast bacterial growth and killing over time under simulated drug exposure conditions. These models can be based on in vitro time-kill data and integrated with pharmacokinetic models to simulate bacterial response to dynamic drug concentrations that mimic those observed in humans. mdpi.comnih.govnih.gov

Semimechanistic PK/PD models, for instance, can describe the complex interactions between the antibiotic concentration, bacterial growth, and bacterial killing. nih.govnih.govresearchgate.netresearchgate.net These models can account for factors such as the rate of bacterial growth, the maximum killing rate of the antibiotic, and the concentration required for half-maximal killing (EC50). nih.govresearchgate.net

When aztreonam is combined with a beta-lactamase inhibitor, predictive models can also incorporate the effect of the inhibitor on protecting aztreonam from degradation. nih.govnih.govresearchgate.net This allows for the simulation of bacterial response to combination therapy under various simulated dosing regimens and against strains with different resistance mechanisms. nih.govnih.gov

Studies have shown that PK/PD models based on in vitro data can predict bacterial response under dynamic drug concentrations and across strains with varying susceptibility. mdpi.comnih.govnih.gov These models are valuable tools for evaluating the potential efficacy of different aztreonam-based regimens and for understanding how factors like drug exposure and resistance mechanisms influence treatment outcomes at a mechanistic level. nih.govnih.govresearchgate.net

Table 2 provides a conceptual illustration of how a predictive model might represent bacterial load over time under different simulated aztreonam exposures.

Time (hours)Simulated Aztreonam Concentration (mg/L)Simulated Bacterial Load (log10 CFU/mL) - Regimen ASimulated Bacterial Load (log10 CFU/mL) - Regimen B
0Initial6.06.0
2Profile A (Peak)4.55.0
4Profile A3.04.0
8Profile A (Trough)2.53.5
12Profile A2.83.0
24Profile A3.52.0

Note: This table is illustrative and represents hypothetical data from a predictive model simulation. Actual values would depend on the specific model, bacterial isolate, and simulated pharmacokinetic profile.

Advanced Analytical Methodologies for Aztreonam Disodium Research

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a fundamental technique for the separation, purification, and quantitative analysis of aztreonam (B1666516) and its analogs due to its versatility and sensitivity. ufrgs.brnih.govtsijournals.com

Reversed-Phase HPLC for Separation and Purification of Aztreonam and its Analogs

Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of aztreonam and its related substances. This method utilizes a stationary phase that is non-polar and a mobile phase that is more polar. Studies have demonstrated successful separation of aztreonam from its degradation products and impurities using RP-HPLC columns, such as C18 or C8 phases. ufrgs.brtsijournals.com Mobile phases typically consist of mixtures of water or buffer solutions with organic modifiers like methanol (B129727) or acetonitrile (B52724). ufrgs.brtsijournals.com The pH and composition of the mobile phase are critical parameters optimized to achieve adequate resolution of aztreonam from closely related compounds. ufrgs.brtsijournals.com Preparative HPLC, often using reversed-phase columns, is also utilized for the isolation of impurities generated during synthesis or storage, enabling their subsequent structural characterization. nih.govresearchgate.net

HPLC Method Development and Validation for Quantitative Aztreonam Analysis

Quantitative analysis of aztreonam using HPLC requires rigorous method development and validation to ensure accuracy, precision, selectivity, linearity, limits of detection (LOD), and limits of quantification (LOQ). ufrgs.brtsijournals.comijptjournal.com Validation parameters are typically assessed according to guidelines, such as those from the International Council for Harmonisation (ICH). ijptjournal.com

Key Validation Parameters and Findings:

Linearity: Demonstrates that the detector response is directly proportional to the concentration of aztreonam over a specific range. Linear ranges reported in research vary depending on the specific method and matrix, for example, 45-95 µg/mL ufrgs.br or 2-10 µg/mL .

Accuracy: Assessed by determining the recovery of known amounts of aztreonam added to a sample matrix. Mean recovery values close to 100% indicate high accuracy.

Precision: Evaluated by measuring the repeatability (intra-day) and intermediate precision (inter-day) of the method. Low relative standard deviation (RSD) values indicate good precision. ufrgs.br

Selectivity/Specificity: Ensures that the method can accurately measure aztreonam in the presence of other components in the sample, such as excipients or degradation products. ufrgs.br

LOD and LOQ: The lowest concentrations of aztreonam that can be detected (LOD) and reliably quantified (LOQ). These limits vary depending on the sensitivity of the detector and the method parameters. ijptjournal.com

Robustness: Evaluates the reliability of the method when small variations in parameters occur. ufrgs.br

An example of validation data for an RP-HPLC method for aztreonam analysis is shown below:

Validation ParameterRange/ValueFindingSource
Linearity45-95 µg/mLSatisfactory ufrgs.br
AccuracyMean recovery 100.03 ± 0.18% (within day)Good accuracy
Precision (% RSD)0.18% (within day), 0.83% (inter-day)Good precision
LOD0.16 µg/mlHigh sensitivity
LOQ0.5 µg/mlHigh sensitivity
RobustnessReliable with small parameter variationsRobust ufrgs.br

This table illustrates typical data generated during the validation of an HPLC method for aztreonam.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the structural characterization and precise quantification of aztreonam and its related substances, often coupled with chromatographic techniques. nih.govresearchgate.netmdpi.comfudan.edu.cnmdpi.comnih.govfrontiersin.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Structural Characterization

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides accurate mass measurements that are crucial for determining the elemental composition of aztreonam and its impurities. nih.govresearchgate.net ESI is a soft ionization technique suitable for polar and thermally labile compounds like aztreonam. HRESIMS, often used in conjunction with NMR spectroscopy, plays a key role in the structural elucidation of unknown impurities and degradation products by providing precise mass information that helps in proposing and confirming molecular formulas. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Precise Quantification

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is widely used for the sensitive and selective quantification of aztreonam in complex matrices. mdpi.comfudan.edu.cnmdpi.comnih.govfrontiersin.orgfrontiersin.org The combination of LC separation and MS/MS detection allows for the differentiation of aztreonam from matrix interferences and co-eluting compounds. Multiple Reaction Monitoring (MRM) mode is commonly employed in LC-MS/MS for quantitative analysis, where specific precursor-product ion transitions for aztreonam are monitored. mdpi.comfudan.edu.cn This provides high selectivity and sensitivity.

Example LC-MS/MS Parameters for Aztreonam Quantification:

ParameterSettingSource
SystemWaters Xevo TQ-XS LC-MS/MS mdpi.com
ColumnWaters XSelect HSS T3 (2.1 mm × 50 mm, 2.5 µm) mdpi.com
Mobile Phase0.01% aqueous formic acid (A), acetonitrile (B) mdpi.com
Flow Rate0.4 mL/min mdpi.com
Ionization ModeElectrospray ionization in negative mode (ESI¯) mdpi.com
Quantification ModeMultiple Reaction Monitoring (MRM) mdpi.comfudan.edu.cn
Aztreonam Transitionm/z 434.1 → 95.9 mdpi.com
Internal Standardm/z 462.0 → 235.9 mdpi.com
Calibration Range5–1000 ng/mL mdpi.com
Lower Limit of Quantification (LLOQ)5 ng/mL mdpi.com

This table provides an example of the detailed parameters used in an LC-MS/MS method for aztreonam quantification, highlighting the specificity achieved through MRM. LC-MS/MS methods for aztreonam have been validated for parameters such as linearity, accuracy, precision, and limits of quantification, demonstrating their suitability for quantitative research applications. mdpi.comfudan.edu.cnmdpi.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural characterization of aztreonam and its impurities. nih.govresearchgate.netnih.govresearchgate.net One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the types and connectivity of atoms within the molecule. nih.govresearchgate.net Two-dimensional NMR techniques, including COSY, NOESY, HSQC, and HMBC, offer more comprehensive insights into the spatial arrangement and bonding network, enabling the complete assignment of spectroscopic signals and confirmation of chemical structures. nih.govresearchgate.net

One-Dimensional and Two-Dimensional NMR for Aztreonam Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including pharmaceuticals like aztreonam. weebly.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed to gain detailed insights into the molecular structure. weebly.comresearchgate.netnih.gov

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types and chemical environments of hydrogen and carbon atoms within the aztreonam molecule. researchgate.netnih.gov ¹H NMR is particularly useful due to the high natural abundance of the ¹H nucleus and its presence in most organic molecules, although it can suffer from signal overlapping in complex samples. ¹³C NMR provides information on the carbon skeleton.

2D NMR techniques offer more detailed connectivity and spatial information, helping to overcome the limitations of 1D NMR, particularly in complex molecules or mixtures where signals may overlap. weebly.comnews-medical.netslideshare.net Common 2D NMR experiments used in structural elucidation include:

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other through bonds, revealing direct or vicinal proton connectivities. researchgate.netnih.govnews-medical.netslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy): Correlates protons that are spatially close to each other, regardless of whether they are bonded. This is valuable for determining relative stereochemistry and conformation. researchgate.netnih.govnews-medical.netslideshare.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly bonded. researchgate.netnih.govnews-medical.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information on longer-range connectivities. researchgate.netnih.gov

These 1D and 2D NMR techniques have been successfully applied in the structural characterization of aztreonam and its related impurities and degradants. For instance, a study on aztreonam impurities utilized ¹H NMR, ¹³C NMR, ¹H-¹H COSY, NOESY, HSQC, and HMBC spectra to confirm the structures of eight different impurities. researchgate.netnih.gov Even small amounts (1-3 mg) of isolated degradants were sufficient for structural elucidation using these methods. researchgate.netnih.gov

NMR spectroscopy can also be used to monitor the hydrolysis of aztreonam, providing insights into its stability and degradation pathways. researchgate.net

Quantitative NMR (qNMR) for Concentration Determination in Research Samples

Quantitative NMR (qNMR) is an analytical technique that allows for the determination of the concentration or purity of a substance in a sample by relating the integrated intensity of an NMR signal to the number of nuclei responsible for that signal. asdlib.orgrssl.com Unlike many other quantitative techniques, qNMR does not always require a reference standard of the analyte itself, as a universal reference standard can often be used. researchgate.net

The fundamental principle of qNMR is that the area under an NMR signal is directly proportional to the molar concentration of the compound and the number of nuclei contributing to that resonance. asdlib.orgrssl.com This allows for both relative and absolute concentration determination.

qNMR has been applied in aztreonam research, particularly for determining the exact concentrations of aztreonam and its impurities in various samples. researchgate.netnih.govnih.govresearchgate.net This is crucial for purposes such as method validation in quality control and stability studies. researchgate.netnih.govresearchgate.net For example, qNMR was used to determine the exact concentrations of eight impurities in aztreonam samples, enabling the quantitative elements of HPLC method validation. researchgate.netnih.govnih.govresearchgate.net This approach can reduce the need to isolate or synthesize large quantities of reference markers, saving time and cost. nih.govresearchgate.net

Key considerations for accurate qNMR analysis include ensuring the analyte and internal standard (if used) are well-dissolved in a suitable solvent, selecting appropriate acquisition parameters, and careful data processing. asdlib.org While ¹H qNMR is the most common method, heteronuclear qNMR approaches, including 2D qNMR, are also being increasingly recognized for quantitative analysis. researchgate.net

qNMR provides a reliable and accurate method for quantifying aztreonam and its related substances in research samples, complementing qualitative structural information obtained from 1D and 2D NMR experiments. researchgate.netnih.govnih.govrssl.comresearchgate.net

Environmental and Ecological Dynamics of Aztreonam Disodium Resistance

Prevalence of Aztreonam (B1666516) Resistance in Environmental Bacterial Isolates

Studies have indicated the presence of bacteria resistant to aztreonam in diverse environmental settings. This prevalence is often linked to the selective pressure exerted by the presence of antibiotics and other co-selecting agents in these environments. elsevier.esmdpi.com

Surveillance in Water Sources and Aquatic Environments

Aquatic environments, including rivers, streams, and wastewater, are recognized as significant reservoirs for ARB and ARGs. mdpi.comresearchgate.netmdpi.com Surveillance studies in these areas have detected aztreonam resistance in bacterial isolates. For instance, a study in the Aconcagua River basin in Chile found that 87.5% of isolates recovered on ceftazidime-supplemented media were resistant to aztreonam. preprints.orgpreprints.org Another study analyzing environmental samples in Bosnia and Herzegovina reported that environmental ESBL-producing isolates showed resistance to aztreonam in the range of 65-100%. jhsci.ba High frequency of resistance to aztreonam has also been reported in water samples from the Mondego River in Portugal. frontiersin.org

Interactive Table 1: Prevalence of Aztreonam Resistance in Environmental Water Samples

LocationSample TypePercentage of Aztreonam ResistanceSource
Aconcagua River, ChileSurface Water87.5% (in specific isolates) preprints.orgpreprints.org
Zenica-Doboj Canton, Bosnia and HerzegovinaEnvironmental (Water, Food, Surfaces)65-100% (in ESBL isolates) jhsci.ba
Mondego River, PortugalWater SamplesHigh frequency frontiersin.org
GreeceAquatic SitesMain resistant phenotype (P. aeruginosa isolates) oup.com

Note: Percentages and descriptions may refer to specific subsets of isolates tested in the cited studies.

Greek aquatic environments have also been identified as potential reservoirs of resistant P. aeruginosa isolates, with aztreonam-resistant isolates being among the main resistant phenotypes observed across various habitats tested. oup.com

Role of Wildlife and Migratory Bird Species as Reservoirs

Wildlife, particularly migratory birds, can act as reservoirs and potential spreaders of antibiotic resistance. mdpi.comresearchgate.netnih.gov These animals can acquire ARB from the environment, including those resistant to aztreonam, and disseminate them over long distances through migration. nih.govmdpi.com Studies have isolated antibiotic-resistant bacteria, including Escherichia coli with resistance to aztreonam, from wild birds. mdpi.commdpi.com While the prevalence of aztreonam resistance in migratory birds might be lower compared to other antibiotics, its detection highlights their potential role in the environmental dissemination of resistance. mdpi.comnih.govmdpi.com

Horizontal Gene Transfer and Environmental Dissemination of Aztreonam Resistance Genes

Horizontal gene transfer (HGT) is a critical mechanism for the rapid dissemination of antibiotic resistance genes among bacteria in the environment. nih.govmdpi.comreactgroup.orgmdpi.comcdnsciencepub.com This process allows bacteria to acquire new genetic material, including ARGs, from other bacteria, even across different species. mdpi.comreactgroup.orgmdpi.com Mobile genetic elements (MGEs), such as plasmids, transposons, and integrons, play a significant role in facilitating HGT of ARGs. nih.govmdpi.commdpi.comresearchgate.net

Genes encoding resistance to beta-lactam antibiotics, including those that confer resistance to aztreonam (such as certain ESBL genes), can be located on these MGEs. researchgate.net The transfer of these MGEs through conjugation, transduction, or transformation contributes to the spread of aztreonam resistance in environmental bacterial populations. reactgroup.orgmdpi.com Biofilms in environmental settings can serve as hotspots for the dissemination of ARGs through HGT, as gene transfer can occur more frequently within biofilms than in planktonic cultures. mdpi.com

Ecological Factors Influencing Resistance Development and Spread

Several ecological factors influence the development and spread of aztreonam resistance in the environment.

Selective Pressure in Anthropogenically Impacted Environmental Niches

Anthropogenic activities are a primary driver of selective pressure for antibiotic resistance in the environment. nih.govresearchgate.net The release of antibiotics and other pollutants into the environment creates conditions that favor the survival and proliferation of resistant bacteria. medrxiv.orgmdpi.com Anthropogenically impacted environments, such as those receiving discharge from wastewater treatment plants, agricultural runoff, and industrial waste, are particularly prone to high levels of antibiotic residues and ARB. mdpi.commedrxiv.orgmdpi.commdpi.comnih.govpreprints.org Even sub-inhibitory concentrations of antibiotics in these environments can exert selective pressure, promoting the development and maintenance of resistance. mdpi.commdpi.com Co-selection with other agents like heavy metals, often found in polluted environments, can also contribute to the persistence and spread of antibiotic resistance determinants, as resistance genes to antibiotics and metals can be located on the same genetic elements. elsevier.esfrontiersin.org

Environmental Contamination Pathways and Resistance Reservoirs

Environmental contamination pathways facilitate the movement of ARB and ARGs between different environmental compartments. researchgate.netnih.gov Key pathways include the discharge of untreated or poorly treated wastewater from urban, agricultural, and industrial sources into surface waters. mdpi.commedrxiv.orgmdpi.commdpi.comnih.govpreprints.org Agricultural practices, such as the use of manure and wastewater for irrigation, can introduce ARB and ARGs into soil and crops. researchgate.netresearchgate.netnih.gov

Environmental reservoirs, such as soil, water bodies, and the gut microbiota of wildlife, serve as pools where resistant bacteria and resistance genes can persist and exchange genetic material. mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov These reservoirs are interconnected, allowing for the potential dissemination of aztreonam resistance across different ecosystems. researchgate.net For example, resistant bacteria from hospital effluents can enter natural water bodies, posing risks to public and environmental health. mdpi.com The presence of ARGs in these reservoirs, often associated with MGEs, indicates the potential for horizontal gene transfer to other bacteria in the environment. mdpi.com

Computational Approaches in Aztreonam Disodium Research

Molecular Docking Studies of Aztreonam-PBP Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., aztreonam) to another (the receptor, e.g., a PBP) when bound to form a stable complex researchgate.net. This method helps to understand the binding interactions and affinities between aztreonam (B1666516) and its target proteins, particularly penicillin-binding proteins (PBPs).

Characterization of PBP Binding Sites and Molecular Interaction Modes

Aztreonam exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall, specifically by blocking peptidoglycan crosslinking newdrugapprovals.orgwikipedia.org. This is achieved through its high affinity for specific penicillin-binding proteins (PBPs) newdrugapprovals.orgdrugbank.com. In Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, aztreonam demonstrates a very high affinity for PBP3 drugbank.comwikipedia.orgmims.comnih.gov. It also shows a moderate affinity for PBP1a wikipedia.orgnih.gov. Aztreonam binds poorly to the PBPs of Gram-positive and anaerobic bacteria, which explains its ineffectiveness against them wikipedia.org.

Structural studies, including co-crystal structures of P. aeruginosa PBP3 with beta-lactams like aztreonam, provide molecular insights into these interactions rcsb.orgnih.gov. These structures reveal conformational changes in the PBP binding site upon ligand binding rcsb.org. The high affinity of aztreonam for P. aeruginosa PBP3 is attributed to interactions with a hydrophobic aromatic wall composed of specific tyrosine and phenylalanine residues (e.g., Tyr503, Tyr532, and Phe533) that interact with the gem-dimethyl group of aztreonam rcsb.orgnih.gov. The aminothiazole moiety of aztreonam is also noted to be in a similar position and makes almost identical interactions compared to other beta-lactams like ceftazidime (B193861) when bound to PBP3 researchgate.net. The guanidinium (B1211019) group of Arg489 in PBP3 shows a specific interaction with the acid moiety of inhibitors nih.gov.

Molecular docking studies have also been used to assess the binding of aztreonam to other bacterial proteins, such as the sialic acid binding protein (SAB) in Pasteurella multocida. In one study, aztreonam showed a high docking score with SAB, suggesting potential interaction with this protein as well nih.gov.

In Silico Predictions of Aztreonam Antimicrobial Activity

In silico methods are employed to predict the antimicrobial activity of aztreonam, often in combination with other agents, and to understand its efficacy against various bacterial strains, including resistant ones.

Pharmacokinetic/pharmacodynamic (PK/PD) models are developed to account for antimicrobial activities, such as bacteria-mediated degradation of aztreonam and the effect of inhibitors like avibactam (B1665839) on this degradation researchgate.netnih.gov. These semimechanistic models can predict the bacterial response to different dosing regimens researchgate.netnih.gov. For instance, a two-state semimechanistic PK/PD model predicted that certain regimens of aztreonam plus avibactam were qualitatively similar in efficacy to observations from in vivo infection models researchgate.netnih.gov. This involves characterizing the enhancement of aztreonam activity by avibactam by analyzing the shift in the half-maximal effective concentration (EC50) of aztreonam as a function of avibactam concentration researchgate.netnih.gov.

In silico studies can also predict the interaction of aztreonam with specific bacterial proteins beyond PBPs, potentially identifying new targets or confirming interactions. For example, molecular docking was used to predict the antibacterial activity of compounds against Escherichia coli by docking them to beta-lactamase AmpC sysrevpharm.org. While this specific study focused on other compounds, it illustrates the application of docking for predicting antibacterial activity against enzymes relevant to aztreonam resistance.

Furthermore, in silico approaches, including molecular docking and simulations, can be used to investigate the efficacy of aztreonam against specific bacterial pathogens and their resistance mechanisms nih.gov.

Rational Design of Novel Aztreonam-Like Compounds Through Computational Methods

Computational methods are integral to the rational design and optimization of novel antibacterial agents, including those with structural similarities to aztreonam or designed to overcome resistance mechanisms affecting aztreonam mdpi.comresearchgate.netnih.govnih.gov.

Rational design strategies involve using computational tools and algorithms to predict structure-activity relationships, assess potential antimicrobial activities, and optimize drug candidates mdpi.comresearchgate.net. Techniques such as homology modeling, virtual screening, molecular docking, pharmacophore modeling, molecular dynamics simulations, and quantum mechanics methods like Density Functional Theory (DFT) are utilized in this process researchgate.net. These methods enable the rapid screening of compound libraries and the prediction of drug-target interactions researchgate.net.

Computational studies can guide the modification of existing structures or the design of entirely new scaffolds targeting PBPs or other essential bacterial proteins nih.govnih.gov. For instance, understanding the specific interactions of aztreonam with PBP3, as revealed by docking and structural studies, can inform the design of new monobactams or other beta-lactams with improved affinity or altered specificity rcsb.orgnih.govresearchgate.net. Computational methods can also be used to design compounds that are less susceptible to hydrolysis by beta-lactamases that inactivate aztreonam drugbank.com.

The rational design process often involves iterative cycles of computational design, synthesis, and biological evaluation to optimize properties such as target affinity, spectrum of activity, and pharmacokinetic characteristics nih.gov. Computational approaches assist in predicting physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity, which are crucial for the development of successful drug candidates researchgate.netsysrevpharm.orgresearchgate.net.

Future Directions in Aztreonam Disodium Research and Development

Strategies for Addressing Evolving Resistance Mechanisms to Aztreonam (B1666516)

The efficacy of aztreonam is challenged by the evolution of bacterial resistance mechanisms. While aztreonam is intrinsically stable against metallo-beta-lactamases (MBLs), it is susceptible to hydrolysis by other beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), AmpC beta-lactamases, and some serine carbapenemases like KPC nbt.nhs.ukmdpi.com. Furthermore, non-beta-lactamase-mediated mechanisms, such as efflux pump overexpression and alterations in penicillin-binding proteins (PBPs), also contribute to reduced susceptibility asm.orgtandfonline.comnih.govfrontiersin.org.

Research strategies to address these evolving mechanisms include investigating the full spectrum of mutations conferring aztreonam resistance, particularly chromosomal mutations that can arise during treatment asm.orgnih.gov. Studies have identified recurrently mutated genes associated with aztreonam resistance, including those affecting negative transcriptional regulators of the mexAB-oprM efflux system and ftsI, which encodes the aztreonam target site, PBP3 asm.orgnih.govfrontiersin.org. Accumulation of multiple mutations can lead to high-level resistance asm.orgnih.gov. Understanding the molecular mechanisms behind these resistance pathways is crucial for developing countermeasures. For instance, mutations in ampR can lead to overexpression of blaPDC-16, conferring aztreonam resistance in Pseudomonas aeruginosa nih.gov. Research also explores how aztreonam resistance mutations can sometimes lead to increased resistance to other antibiotics and even enhance bacterial virulence asm.orgnih.gov.

Exploration of Novel Aztreonam Combination Therapies and Formulations

Given aztreonam's stability against MBLs, a key strategy to overcome resistance involves combining it with beta-lactamase inhibitors (BLIs) that can neutralize co-produced serine beta-lactamases. The combination of aztreonam and avibactam (B1665839) is a prime example, demonstrating restored activity against Gram-negative bacteria producing both MBLs and serine beta-lactamases mdpi.comtandfonline.comnih.govtandfonline.comfrontiersin.orgnih.govnih.govcontagionlive.comoup.comfrontiersin.org. This combination has shown potent in vitro activity against MBL-producing Enterobacterales and Pseudomonas aeruginosa tandfonline.comtandfonline.comfrontiersin.orgnih.govoup.com.

Studies have explored the synergistic effects of aztreonam with various BL/BLI combinations, including ceftazidime-avibactam and meropenem-vaborbactam, against carbapenem-resistant strains coproducing different beta-lactamases frontiersin.org. Research indicates that aztreonam combined with avibactam can have a better bactericidal effect compared to aztreonam plus ceftazidime-avibactam against certain strains frontiersin.org. The clinical utility of aztreonam-avibactam is being investigated for serious infections caused by MBL-producing Gram-negative bacteria nih.govtandfonline.comnih.gov.

Beyond combinations with BLIs, research is also focused on novel formulations of aztreonam. An inhalable lysine (B10760008) salt formulation of aztreonam (aztreonam lysine) has been developed for the treatment of Pseudomonas aeruginosa airway infections in cystic fibrosis patients nih.govresearchgate.netgoogle.comfda.gov. This formulation allows for high drug concentrations at the site of infection with lower systemic exposure researchgate.netgoogle.com. Future research may explore other targeted delivery systems or formulations to optimize aztreonam's efficacy and minimize resistance development.

Development of New Aztreonam Derivatives with Enhanced Activity and Stability

The development of new aztreonam derivatives aims to create compounds with improved antibacterial activity, enhanced stability against a broader range of beta-lactamases, or novel mechanisms of action. Research into the structure-activity relationships of aztreonam is ongoing to guide the synthesis of these new derivatives researchgate.netgoogle.comresearchgate.net.

Studies have synthesized and evaluated novel monobactam derivatives based on the structural characteristics of aztreonam, demonstrating enhanced activity against tested Gram-negative bacteria compared to the parent compound . For example, certain new monobactam derivatives have shown potent activity with low minimum inhibitory concentrations (MICs) against a range of bacteria . The conjugation of aztreonam to siderophore mimetics is another area of research, aiming to utilize bacterial iron uptake systems to transport the antibiotic into the bacterial cell, thereby expanding its activity, particularly against multidrug-resistant strains nih.gov. Research in this area has shown that siderophore conjugates of aztreonam can exhibit superb activity under iron-deficient conditions that mimic the in vivo environment nih.gov.

Advanced In Vitro Modeling for Translational Research and Predictive Outcomes

Advanced in vitro modeling techniques, such as hollow-fiber infection models and chemostat systems, play a crucial role in understanding the pharmacodynamics of aztreonam and predicting clinical outcomes. These models allow researchers to simulate human pharmacokinetic profiles and assess the activity of aztreonam, alone and in combination, against various bacterial strains under controlled conditions nbt.nhs.uknih.govnih.govoup.comresearchgate.netresearchgate.net.

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is used to determine the parameters that best correlate with aztreonam's antibacterial activity, such as the percentage of time that free drug concentrations exceed the minimum inhibitory concentration (%fT>MIC) nbt.nhs.uknih.govoup.com. Studies using in vitro models have helped define PK/PD targets for aztreonam, suggesting that a %fT>MIC of 50-60% may be appropriate for translational modeling to achieve a significant reduction in bacterial load nbt.nhs.ukoup.com.

Semimechanistic PK/PD models are being developed to quantitatively explore the complex synergistic interactions between aztreonam and BLIs like avibactam nih.govresearchgate.net. These models can predict the effectiveness of different dosing regimens and provide a framework for translational predictions from in vitro and in vivo animal models to human outcomes nih.govresearchgate.netmdpi.com. Advanced modeling, including machine learning approaches based on genomic data, is also being explored to predict the success of antibiotic therapy, including with aztreonam, against specific pathogens like Pseudomonas aeruginosa in cystic fibrosis patients plos.org.

Continued Ecological and Environmental Surveillance of Aztreonam Resistance Trends

Monitoring the prevalence and mechanisms of aztreonam resistance in both clinical and environmental settings is essential for informing treatment guidelines and public health strategies. Surveillance studies track resistance trends in various Gram-negative bacteria, including Enterobacterales and Pseudomonas aeruginosa oup.comnih.govbrieflands.comnih.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.